molecular formula C28H38O B14576988 1-Nonanone, 3-methyl-1-(7-pentyl-9H-fluoren-2-yl)- CAS No. 61314-31-6

1-Nonanone, 3-methyl-1-(7-pentyl-9H-fluoren-2-yl)-

Cat. No.: B14576988
CAS No.: 61314-31-6
M. Wt: 390.6 g/mol
InChI Key: OORNZPZEZDLBBH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nonanone, 3-methyl-1-(7-pentyl-9H-fluoren-2-yl)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification methods such as column chromatography and recrystallization ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Nonanone, 3-methyl-1-(7-pentyl-9H-fluoren-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Nonanone, 3-methyl-1-(7-pentyl-9H-fluoren-2-yl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Nonanone, 3-methyl-1-(7-pentyl-9H-fluoren-2-yl)- involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fluorenyl group may interact with hydrophobic regions of proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-Nonanone: A simpler ketone with a similar carbonyl group but lacking the fluorenyl group.

    3-Methyl-2-pentanone: Another ketone with a different alkyl group arrangement.

    Fluorenone: Contains the fluorenyl group but lacks the nonanone structure.

Uniqueness

1-Nonanone, 3-methyl-1-(7-pentyl-9H-fluoren-2-yl)- is unique due to the combination of the nonanone and fluorenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

61314-31-6

Molecular Formula

C28H38O

Molecular Weight

390.6 g/mol

IUPAC Name

3-methyl-1-(7-pentyl-9H-fluoren-2-yl)nonan-1-one

InChI

InChI=1S/C28H38O/c1-4-6-8-10-11-21(3)17-28(29)23-14-16-27-25(19-23)20-24-18-22(12-9-7-5-2)13-15-26(24)27/h13-16,18-19,21H,4-12,17,20H2,1-3H3

InChI Key

OORNZPZEZDLBBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCCCC

Origin of Product

United States

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